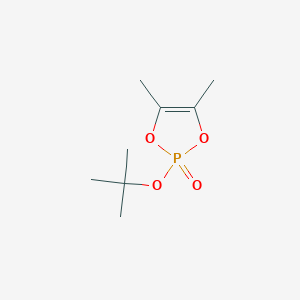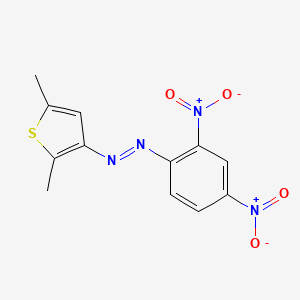
Diazene, (2,5-dimethyl-3-thienyl)(2,4-dinitrophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diazene, (2,5-dimethyl-3-thienyl)(2,4-dinitrophenyl)-: is an organic compound with the molecular formula C₁₂H₁₀N₄O₄S This compound is characterized by the presence of a diazene group, a 2,5-dimethyl-3-thienyl group, and a 2,4-dinitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diazene, (2,5-dimethyl-3-thienyl)(2,4-dinitrophenyl)- typically involves the coupling of 2,5-dimethyl-3-thienyl and 2,4-dinitrophenyl groups through a diazene linkage. The reaction conditions often require the use of specific catalysts and solvents to facilitate the coupling process. For example, the Suzuki–Miyaura coupling reaction is a common method used for such syntheses, involving palladium catalysts and boron reagents .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: Diazene, (2,5-dimethyl-3-thienyl)(2,4-dinitrophenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield corresponding amines, while oxidation can produce oxides.
Scientific Research Applications
Diazene, (2,5-dimethyl-3-thienyl)(2,4-dinitrophenyl)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Diazene, (2,5-dimethyl-3-thienyl)(2,4-dinitrophenyl)- involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can interact with enzymes, receptors, and other biomolecules. For example, the nitro groups may participate in redox reactions, while the thienyl group can engage in π-π interactions with aromatic systems .
Comparison with Similar Compounds
Diazene, (2,5-dimethyl-3-thienyl)(2,4-dinitrophenyl)-: shares similarities with other diazene compounds, such as and .
Uniqueness:
- The unique combination of the 2,5-dimethyl-3-thienyl and 2,4-dinitrophenyl groups in this compound imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
53475-12-0 |
|---|---|
Molecular Formula |
C12H10N4O4S |
Molecular Weight |
306.30 g/mol |
IUPAC Name |
(2,5-dimethylthiophen-3-yl)-(2,4-dinitrophenyl)diazene |
InChI |
InChI=1S/C12H10N4O4S/c1-7-5-11(8(2)21-7)14-13-10-4-3-9(15(17)18)6-12(10)16(19)20/h3-6H,1-2H3 |
InChI Key |
PLBVKRORWPSCJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)C)N=NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3-methylphenyl)methyl]acetamide](/img/structure/B14635568.png)
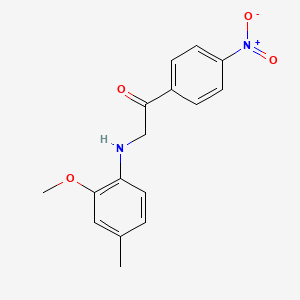
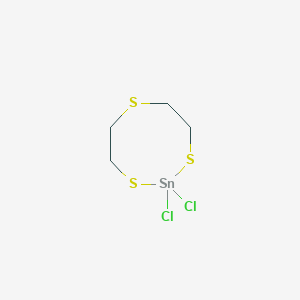
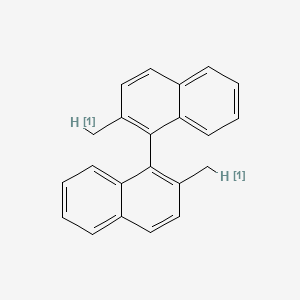
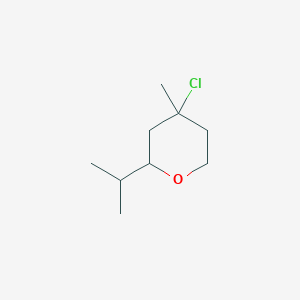


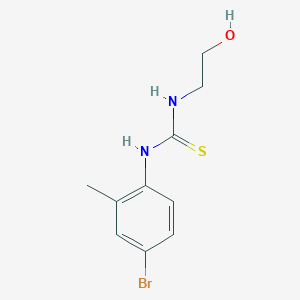
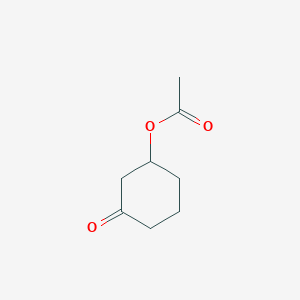
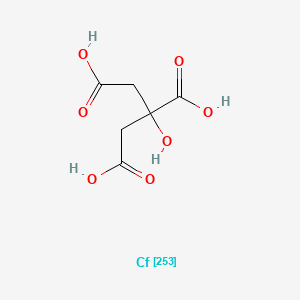
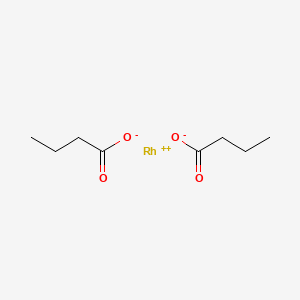
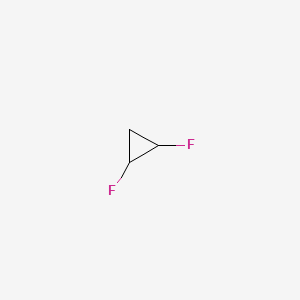
![N-{2-Nitro-4-[(pyridin-2-yl)oxy]phenyl}acetamide](/img/structure/B14635654.png)
